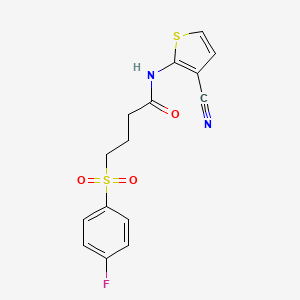

![molecular formula C9H10ClNO5S B3002522 4-氯-3-[甲氧基(甲基)磺酰氨基]苯甲酸 CAS No. 848290-18-6](/img/structure/B3002522.png)

4-氯-3-[甲氧基(甲基)磺酰氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss various related sulfur-containing compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar compounds. For instance, the paper titled "X-ray investigations of sulfur-containing fungicides" examines the molecular conformations of sulfur-containing structures and their intramolecular hydrogen bonds, which could be relevant to understanding the conformation of 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid .

Synthesis Analysis

The synthesis of related sulfur-containing compounds is discussed in several papers. For example, the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic acid is described as an intermediate in the preparation of cardiotonic drugs, with two alternative approaches yielding total yields of 17% and 37% . Another paper details the synthesis of enantiomerically pure 2-methoxy-4-(S-methyl-N-[(4-methylphenyl)-sulfonyl]-sulfonimidoyl)-benzoic acids, which could provide a basis for the synthesis of similar compounds . These methods could potentially be adapted for the synthesis of 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds is crucial for their function and reactivity. The X-ray investigations mentioned in the first paper provide insights into the conformation and intramolecular hydrogen bonding of similar compounds, which are important factors in determining the stability and reactivity of these molecules .

Chemical Reactions Analysis

The selective electrooxidation of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid is described in one of the papers, highlighting a method that involves cathodic generated oxygen radical-anion for the conversion of a methyl group to a carboxylate without attacking the sulfonamide group . This reaction showcases the selective functionalization of sulfur-containing compounds, which could be relevant to the chemical reactions involving 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed in the context of their synthesis and molecular structure. For example, the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids is described, which involves the deprotonation at the position para to the carboxylate group . This reaction provides information on the acidity and reactivity of the benzoic acid moiety, which is also present in 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid.

科学研究应用

动力学和水解机理研究

- 研究重点是了解相关化合物的动力学和水解机理,例如氯磺隆和甲磺隆-甲基。这些研究对于了解这些物质的环境归宿和行为至关重要,尤其是在酸性介质中。这些化合物的 hydrolysis 会产生各种反应产物,这对环境评估非常重要 (Hemmamda、Calmon 和 Calmon,1994)。

毒性评估

- 已经进行了毒理学研究,以评估苯甲酸衍生物(包括 4-氯苯甲酸)对生物体的影响。这些研究对于确定与使用这些化学物质相关的安全性和潜在风险至关重要 (Gorokhova、Mikhailova、Ulanova 和 Yadykina,2020)。

碳酸酐酶抑制

- 已经研究了 4-氯-3-[甲氧基(甲基)磺酰氨基]苯甲酸衍生物作为碳酸酐酶抑制剂的潜力。这些抑制剂在通过降低眼压来治疗青光眼等疾病方面有应用 (Mincione 等人,2001)。

生物降解研究

- 已经研究了相关化合物(例如氯嘧磺隆-乙基)的生物降解途径,揭示了各种降解产物和潜在的环境影响。了解这些途径对于制定有效的策略以减轻这些物质的环境存在至关重要 (Li 等人,2016)。

合成与表征

- 已经对相关化合物的合成和表征进行了研究,为这些衍生物的化学性质和潜在应用提供了有价值的见解 (Lomov, 2019)。

聚苯胺的掺杂剂研究

- 苯甲酸衍生物(包括氯代和甲氧基取代的苯甲酸)已被研究作为聚苯胺的掺杂剂。这些研究对于开发具有电子学等领域潜在应用的高级材料具有重要意义 (Amarnath 和 Palaniappan,2005)。

属性

IUPAC Name |

4-chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO5S/c1-11(16-2)17(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTKERCANIFNSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)

![Methyl 3,5-bis(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3002447.png)

![Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B3002449.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3002450.png)

![N-(3-(ethyl(phenyl)amino)propyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3002451.png)

![1-[4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3002452.png)

![Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3002456.png)

![2-imino-1-(2-methoxyethyl)-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3002457.png)

![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B3002459.png)

![Methyl 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3002460.png)

![Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B3002461.png)